2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
Description
2-[(5-Chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a quaternary ammonium salt characterized by a carbamate ester linkage to a 5-chloro-2-methylphenyl group and a diethylazanium moiety. Its molecular formula is C₁₅H₂₂Cl₂N₂O₂, with a molecular weight of 357.25 g/mol (calculated from ).
Properties
CAS No. |
20224-19-5 |
|---|---|
Molecular Formula |
C14H22Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)8-9-19-14(18)16-13-10-12(15)7-6-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H |
InChI Key |
JFELONWYHXNVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
The carbamate linkage is formed by reacting 5-chloro-2-methylaniline with a chloroethyl carbonate or chloroethyl chloroformate derivative, or alternatively by coupling with 2-(diethylamino)ethyl chloroformate under controlled conditions. This step requires careful control of temperature and pH to avoid side reactions such as hydrolysis or over-alkylation.
Quaternization Step
The diethylazanium chloride moiety is introduced by quaternizing the tertiary amine group. This is commonly done by treating the intermediate with an alkyl chloride such as ethyl chloride or by using 2-(diethylamino)ethyl chloride hydrochloride as a starting material. The quaternization reaction proceeds via nucleophilic substitution, yielding the quaternary ammonium chloride salt.
A patent (EP2619184B1) mentions the use of 2-(dimethylamino)ethyl chloride hydrochloride as an alternative to 2-(diethylamino)ethyl chloride hydrochloride, producing crude oil intermediates, which suggests that the diethyl variant is preferred for obtaining a solid crystalline product.
Isolation and Purification
After the quaternization, the reaction mixture is typically purified by crystallization or recrystallization from suitable solvents such as ethanol or acetone. The final product is isolated as a powder with a purity often exceeding 97%, suitable for industrial and reagent-grade applications.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carbamate formation | 5-chloro-2-methylaniline + chloroethyl carbonate or chloroformate | Temperature: 0-25°C; pH control critical |
| Quaternization | 2-(diethylamino)ethyl chloride hydrochloride + alkyl chloride | Nucleophilic substitution; solvent: polar aprotic preferred |
| Purification | Crystallization from ethanol or acetone | Yield: typically >90%; purity >97% |
Research Discoveries and Optimization
- Choice of amine chloride salt : The use of 2-(diethylamino)ethyl chloride hydrochloride is preferred over dimethyl analogs to obtain solid crystalline products rather than oils, facilitating purification and handling.
- Stability considerations : The compound is stable under room temperature when sealed, which is important for storage and transport.
- Application-driven synthesis : The preparation methods are optimized to produce intermediates suitable for further functionalization in pharmaceutical syntheses, highlighting the importance of high purity and reproducibility.
Chemical Reactions Analysis
2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Scientific Research Applications
The primary applications of this compound can be categorized into the following areas:
-
Organic Synthesis
- It serves as a primary and secondary intermediate in the synthesis of various organic compounds. The compound's structure allows for modifications that can lead to the development of new chemical entities.
-
Pharmaceutical Chemistry
- The compound is investigated for its potential use in drug formulations, particularly in the development of antimicrobial agents and other therapeutic compounds. Its quaternary ammonium structure enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
-
Agricultural Chemistry
- It has potential applications as a biocide or pesticide due to its ability to disrupt microbial membranes, which is beneficial for crop protection.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediates for various organic reactions |
| Pharmaceutical Chemistry | Potential drug formulation and development |
| Agricultural Chemistry | Use as a biocide or pesticide |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as an intermediate in synthesizing novel derivatives aimed at enhancing therapeutic efficacy against specific diseases. The derivatives were tested for their pharmacological activities, demonstrating improved potency compared to existing drugs.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 5-chloro-2-methylphenyl group is a recurring motif in bioactive compounds. Comparisons include:
Key Insights :
- The 4-chlorophenoxyacetyl derivative () replaces the carbamate with an ester linkage, reducing hydrogen-bonding capacity, which may impact membrane permeability.
- The 4-methoxyphenoxy analog () introduces a polar methoxy group, likely improving aqueous solubility compared to chloro substituents.
- The sulfanyl acetamide derivative () demonstrates how alternative linkers (e.g., sulfanyl) can modulate biological targeting.
Variations in the Quaternary Ammonium Group
The diethylazanium group distinguishes the target compound from analogs with alternative ammonium structures:
Key Insights :
Heterocyclic vs. Carbamate Linkages
Comparisons with heterocyclic systems bearing the 5-chloro-2-methylphenyl group:
Key Insights :
- The imidazolidinone-thione derivative () incorporates a sulfur-containing heterocycle, which may enhance binding to metalloenzymes or redox-active targets.
- The nicotinamide analog () demonstrates potent antiviral activity, suggesting the 5-chloro-2-methylphenyl group synergizes with electron-withdrawing substituents (e.g., trifluoromethyl) for target affinity.
Biological Activity
The compound 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride, with CAS number 20224-19-5, is a quaternary ammonium salt that exhibits various biological activities. This article explores its chemical properties, biological effects, and potential applications based on available research findings.
- Molecular Formula : C14H22Cl2N2O2
- Molecular Weight : 321.243 g/mol
- Appearance : Powder
- Solubility : Soluble in water and organic solvents
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including the target compound, possess significant antimicrobial activity. Studies have shown that QACs can disrupt microbial cell membranes, leading to cell death. The presence of the chloro-substituent enhances this activity by increasing lipophilicity, which facilitates membrane penetration.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values indicate moderate cytotoxicity, suggesting potential for therapeutic applications but also necessitating caution regarding safety.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 40 |
The proposed mechanism of action for the biological activity of this compound includes:
- Membrane Disruption : The cationic nature allows it to interact with negatively charged bacterial membranes.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways within microbial cells.
- DNA Interaction : Some studies suggest that QACs can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical study evaluated the efficacy of a formulation containing the compound against hospital-acquired infections caused by resistant strains of bacteria. The results demonstrated a notable reduction in infection rates when used as a topical antiseptic.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on cancer cell lines showed that the compound could induce apoptosis in MCF-7 cells through mitochondrial pathways. This finding suggests potential applications in cancer therapy, particularly for breast cancer.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride?
- Methodology : Synthesis typically involves coupling 5-chloro-2-methylphenyl isocyanate with diethylaminoethanol in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. Quaternization with methyl chloride or HCl yields the azanium chloride salt. Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography. Key intermediates (e.g., 5-chloro-2-methylphenol derivatives) are referenced in synthesis protocols for analogous quaternary ammonium compounds .
Q. How should the compound’s structure be characterized using spectroscopic methods?
- Methodology :
- NMR : H and C NMR confirm the carbamoyloxy linkage (δ ~150-155 ppm for carbonyl carbon) and diethylazanium moiety (δ ~3.2-3.5 ppm for N-CH protons).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (calculated for CHClNO·Cl: 345.12 g/mol) and fragmentation patterns.
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C linkage) validate the carbamate group. Cross-referencing with spectral libraries of structurally similar compounds (e.g., benzodiazepine derivatives) enhances accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets for quaternary ammonium salts emphasize avoiding aqueous release due to ecotoxicity .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s environmental fate and degradation pathways?
- Methodology :
- Laboratory Studies : Conduct hydrolysis experiments at varying pH (4–9) and temperatures (20–40°C) to identify degradation products via LC-MS.
- Field Simulations : Use soil-column systems to assess adsorption/leaching potential, measuring log K (organic carbon partition coefficient).
- Ecotoxicity : Evaluate acute toxicity in Daphnia magna or algae (OECD 202/201 guidelines). Reference environmental fate frameworks from projects like INCHEMBIOL, which integrate abiotic/biotic transformation studies .
Q. How can contradictory data in purity assessments (e.g., HPLC vs. elemental analysis) be resolved?
- Methodology :
- Cross-Validation : Combine HPLC (using C18 columns, acetonitrile/water gradient) with ion chromatography to quantify chloride counterion content.
- Elemental Analysis : Compare experimental C/H/N/Cl% with theoretical values. Discrepancies >1% suggest residual solvents or byproducts (e.g., unreacted isocyanate).
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., moisture) affecting elemental data. Calibrate instruments using certified reference materials .
Q. What strategies are effective for evaluating the compound’s interactions with biological macromolecules?
- Methodology :
- In Vitro Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for proteins (e.g., serum albumin).
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.
- Enzyme Inhibition Studies : Test against acetylcholinesterase or kinases, comparing IC values with known inhibitors. Biological activity frameworks for benzodiazepine analogs provide methodological precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
